molecular formula C8H6BrIN2 B2783227 5-Bromo-3-iodo-7-methyl-1H-indazole CAS No. 1360885-34-2

5-Bromo-3-iodo-7-methyl-1H-indazole

Cat. No.: B2783227
CAS No.: 1360885-34-2
M. Wt: 336.958
InChI Key: CRWIJLBPUCHBNL-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-7-methyl-1H-indazole: is a heterocyclic compound with the molecular formula C8H6BrIN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-7-methyl-1H-indazole typically involves the halogenation of 7-methyl-1H-indazole. One common method includes the bromination and iodination of the indazole ring. The process begins with the bromination of 7-methyl-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted indazoles, while coupling reactions can produce biaryl or alkyne-substituted derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-3-iodo-7-methyl-1H-indazole is used as a building block in organic synthesis. Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indazole derivatives have shown various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Industry: The compound is used in the development of materials with specific electronic or optical properties. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials .

Comparison with Similar Compounds

  • 5-Bromo-1H-indazole
  • 3-Iodo-1H-indazole
  • 7-Methyl-1H-indazole
  • 5-Bromo-3-iodo-1H-indazole

Comparison: 5-Bromo-3-iodo-7-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms on the indazole ring, along with a methyl group at the 7-position. This combination of substituents provides distinct reactivity and properties compared to other indazole derivatives. For instance, the dual halogenation can enhance its utility in cross-coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-3-iodo-7-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWIJLBPUCHBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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